molecular formula C26H31N7O2 B2434002 1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920184-32-3

1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No. B2434002
CAS RN: 920184-32-3
M. Wt: 473.581
InChI Key: MOHOTTIIKXGZHJ-UHFFFAOYSA-N
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Description

1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C26H31N7O2 and its molecular weight is 473.581. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has explored the synthesis and structural characterization of compounds related to "1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine". Studies have focused on developing novel synthetic routes and analyzing the chemical structures using quantum chemical calculations, spectroscopic methods, and DFT (Density Functional Theory) calculations. These investigations provide a foundation for understanding the molecular properties and potential reactivity of such compounds (El-Emam et al., 2012).

Pharmacological Potential

Some research has been directed towards evaluating the pharmacological properties of related compounds, particularly their receptor binding affinities and potential as therapeutic agents. For example, studies have identified compounds within this class that exhibit significant affinity towards specific serotonin receptors, suggesting potential applications in the treatment of neurological disorders (Abou-Gharbia et al., 1999).

Antimicrobial and Anti-inflammatory Activities

Some analogs have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These studies have led to the identification of compounds with potent antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as compounds exhibiting significant anti-inflammatory effects in in vivo models (Al-Omar et al., 2010).

Adsorption Behavior and Reactivity Properties

Research has also delved into the adsorption behavior and reactivity properties of related compounds, utilizing DFT and MD (Molecular Dynamics) simulation studies. These studies help in understanding the interaction mechanisms with biological molecules and the stability of the compounds under physiological conditions, which are crucial for pharmaceutical applications (Al-Ghulikah et al., 2021).

properties

IUPAC Name

1-adamantyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O2/c1-35-21-4-2-3-20(12-21)33-24-22(29-30-33)23(27-16-28-24)31-5-7-32(8-6-31)25(34)26-13-17-9-18(14-26)11-19(10-17)15-26/h2-4,12,16-19H,5-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHOTTIIKXGZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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